![molecular formula C4H5ClN2O B3049346 2-chloro-N-(cyanomethyl)acetamide CAS No. 20301-57-9](/img/structure/B3049346.png)
2-chloro-N-(cyanomethyl)acetamide
Overview
Description
2-Chloro-N-(cyanomethyl)acetamide is a chemical compound with the empirical formula C4H5ClN2O and a molecular weight of 132.55 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 2-Chloro-N-(cyanomethyl)acetamide is O=C(CCl)NCC#N . The InChI is 1S/C4H5ClN2O/c5-3-4(8)7-2-1-6/h2-3H2,(H,7,8) .Scientific Research Applications
Synthesis of Biologically Active Compounds
“2-chloro-N-(cyanomethyl)acetamide” is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Formation of Heterocyclic Moieties
This compound is a precursor for heterocyclic synthesis . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Development of Chemotherapeutic Agents
The potential of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles has been explored for the development of better chemotherapeutic agents .
Proteomics Research
“2-chloro-N-(cyanomethyl)acetamide” is used in proteomics research . It’s a biochemical that researchers use to study protein function and structure .
Cyanoalkylative Aziridination
This compound is used in the cyanoalkylative aziridination of N-sulfonyl allylamines . This reaction is used to produce a variety of compounds in yields ranging from 43% to 86% .
Synthesis of Cyanocinnamides and 2-amino-N-benzylquinoline-3-carboxamide
The Knoevengel condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde affords cyanocinnamides. Reductive cyclization of these cyanocinnamides with iron in boiling acetic acid gives 2-amino-N-benzylquinoline-3-carboxamide .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(cyanomethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c5-3-4(8)7-2-1-6/h2-3H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGRCGIMBCJLMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574453 | |
Record name | 2-Chloro-N-(cyanomethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyanomethyl)acetamide | |
CAS RN |
20301-57-9 | |
Record name | 2-Chloro-N-(cyanomethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(cyanomethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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